molecular formula C17H16FNOS2 B11414053 9-(4-fluorophenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one

9-(4-fluorophenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one

Cat. No.: B11414053
M. Wt: 333.4 g/mol
InChI Key: XCRBMTDUYFRNSW-UHFFFAOYSA-N
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Description

The compound 9-(4-fluorophenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one is a complex organic molecule that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole compounds .

Scientific Research Applications

The compound has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-(4-fluorophenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one lies in its complex structure, which combines a thiazole ring with a fluorophenyl group and a methanothiochromeno moiety. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development .

Properties

Molecular Formula

C17H16FNOS2

Molecular Weight

333.4 g/mol

IUPAC Name

9-(4-fluorophenyl)-3,7-dithia-5-azatetracyclo[9.2.1.02,10.04,8]tetradec-4(8)-en-6-one

InChI

InChI=1S/C17H16FNOS2/c18-11-5-3-8(4-6-11)12-13-9-1-2-10(7-9)14(13)21-16-15(12)22-17(20)19-16/h3-6,9-10,12-14H,1-2,7H2,(H,19,20)

InChI Key

XCRBMTDUYFRNSW-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3C2SC4=C(C3C5=CC=C(C=C5)F)SC(=O)N4

Origin of Product

United States

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